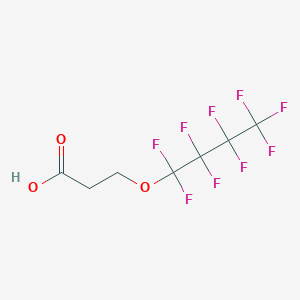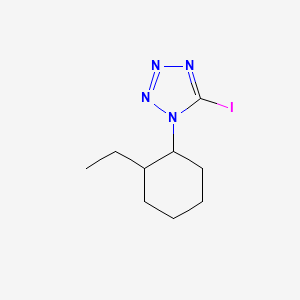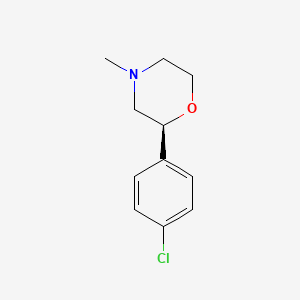![molecular formula C13H9ClN2O3 B12635957 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 920317-50-6](/img/structure/B12635957.png)
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloro group, a nitroanilino group, and a cyclohexa-2,4-dien-1-one moiety. This compound is of interest due to its potential reactivity and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation reaction between 5-chlorocyclohexa-2,4-dien-1-one and 4-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Starting Materials: 5-chlorocyclohexa-2,4-dien-1-one and 4-nitroaniline.
Catalyst: Commonly used catalysts include acidic or basic catalysts to facilitate the condensation reaction.
Reaction Conditions: The reaction is typically conducted at elevated temperatures, often in the range of 80-120°C, to promote the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the manufacturing process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amino derivatives.
科学研究应用
5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The nitroanilino group can participate in electron transfer reactions, while the chloro group can undergo substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects.
相似化合物的比较
Similar Compounds
5-Chloro-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure with a methoxy group instead of a nitro group.
5-Chloro-6-[(4-aminophenyl)methylidene]cyclohexa-2,4-dien-1-one: Similar structure with an amino group instead of a nitro group.
5-Chloro-6-[(4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one: Similar structure with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one imparts unique reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions and influence the compound’s electronic properties, making it distinct from other similar compounds.
属性
CAS 编号 |
920317-50-6 |
|---|---|
分子式 |
C13H9ClN2O3 |
分子量 |
276.67 g/mol |
IUPAC 名称 |
3-chloro-2-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9ClN2O3/c14-12-2-1-3-13(17)11(12)8-15-9-4-6-10(7-5-9)16(18)19/h1-8,17H |
InChI 键 |
HMKXBPBWJOQFSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C=NC2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)

![methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12635893.png)

![7-Isoquinolinecarboxamide, 2-[3-(4-fluoro-3-methoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635911.png)

![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)


![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)

![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
